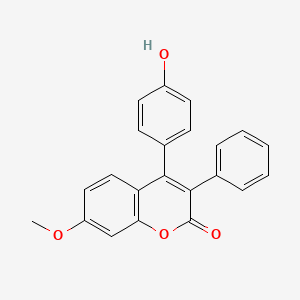

4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one

CAS No.: 33257-83-9

Cat. No.: VC19658952

Molecular Formula: C22H16O4

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33257-83-9 |

|---|---|

| Molecular Formula | C22H16O4 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 4-(4-hydroxyphenyl)-7-methoxy-3-phenylchromen-2-one |

| Standard InChI | InChI=1S/C22H16O4/c1-25-17-11-12-18-19(13-17)26-22(24)21(14-5-3-2-4-6-14)20(18)15-7-9-16(23)10-8-15/h2-13,23H,1H3 |

| Standard InChI Key | GCVBTSKNEVRIFZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)O |

Introduction

4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. It features a complex structure with a hydroxyphenyl group, a methoxy group, and a phenyl group attached to a chromen-2-one core. This compound has garnered significant attention in scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Synthesis Methods

The synthesis of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one typically involves condensation reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with 7-methoxy-3-phenylchromen-2-one in the presence of a base like potassium carbonate. This reaction is often carried out in acetone under elevated temperatures.

Biological Activities

This compound exhibits several promising biological activities:

-

Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress and potentially mitigating cellular damage.

-

Anti-inflammatory Activity: It inhibits pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory properties.

-

Anticancer Activity: Research suggests that it may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Applications and Research

4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one has applications across various fields, including medicinal chemistry and materials science. Its unique combination of functional groups contributes to its potential as a therapeutic agent targeting oxidative stress and inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume